

2-Phenylloxazole Derivatives as Potential Anticancer Agents: Application Notes and Protocols

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Compound of Interest

Compound Name: *2-Phenylloxazole*

Cat. No.: *B1349099*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of **2-phenylloxazole** derivatives as potential anticancer agents. The information compiled herein is intended to guide researchers in the screening and characterization of these compounds, facilitating the identification of promising candidates for further drug development.

Introduction

The **2-phenylloxazole** scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of **2-phenylloxazole** have demonstrated a wide spectrum of pharmacological activities, with a particular emphasis on their potential as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the disruption of key signaling pathways, inhibition of tubulin polymerization, and induction of apoptosis. This document summarizes the anticancer activity of selected **2-phenylloxazole** derivatives and provides detailed protocols for their *in vitro* evaluation.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of various **2-phenyloxazole** and related derivatives against a panel of human cancer cell lines. This data provides a quantitative measure of their cytotoxic potential and allows for a comparative analysis of their activity.

Table 1: Cytotoxicity of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives[1]

Compound	A-549 (Lung) (μ M)	Hs-683 (Glioma) (μ M)	MCF-7 (Breast) (μ M)	SK-MEL-28 (Melanoma) (μ M)	B16-F10 (Melanoma) (μ M)
4a	> 100	> 100	25.3	> 100	15.8
4b	> 100	> 100	> 100	> 100	> 100
4c	> 100	> 100	12.5	> 100	> 100
4d	> 100	> 100	> 100	> 100	> 100
4e	> 100	15.6	9.0	7.8	> 100
4f	> 100	> 100	8.7	8.2	10.8
4g	> 100	> 100	18.2	> 100	> 100
5-Fluorouracil	5.2	3.5	6.8	4.1	2.9
Etoposide	4.8	2.9	5.5	3.7	2.1

Table 2: Cytotoxicity of Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole Linked Isoxazoles[2]

Compound	A549 (Lung) IC50 (μM)
3a	5.988 ± 0.12
6a	> 10
7a	> 10
8a	> 10
2b	> 10
3b	> 10
7b	> 10
8b	> 10
10b	> 10

Table 3: Cytotoxicity of Benzo[d][3][4]azole Derivatives[1]

Compound	U-251 (Glioblastoma) Inhibition at 50 μM	PC-3 (Prostate) Inhibition at 50 μM	K-562 (Leukemia) Inhibition at 50 μM	HTC-15 (Colon) Inhibition at 50 μM	MCF-7 (Breast) Inhibition at 50 μM	SKLU-1 (Lung) Inhibition at 50 μM
BTA-1	15.2	14.8	15.1	15.5	21.4	38.4
BZM-2	35.1	40.2	45.3	50.1	60.5	40.2
BOX-3	NA	NA	NA	1.1	16.7	10.4
BTA-4	NA	NA	NA	2.0	5.0	8.0
BZM-5	NA	NA	NA	3.0	8.0	10.0
BOX-6	NA	NA	NA	4.0	10.0	12.0
Tamoxifen	40.2	45.1	50.3	55.2	71.3	43.3

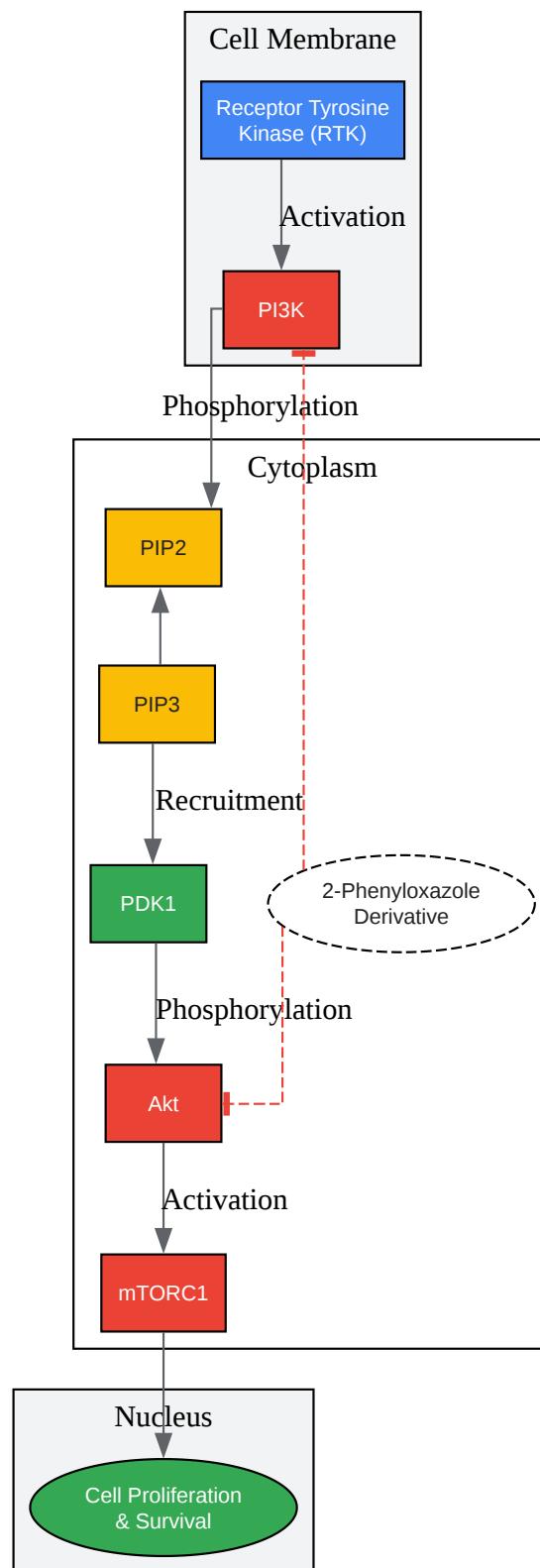
NA: Not Active

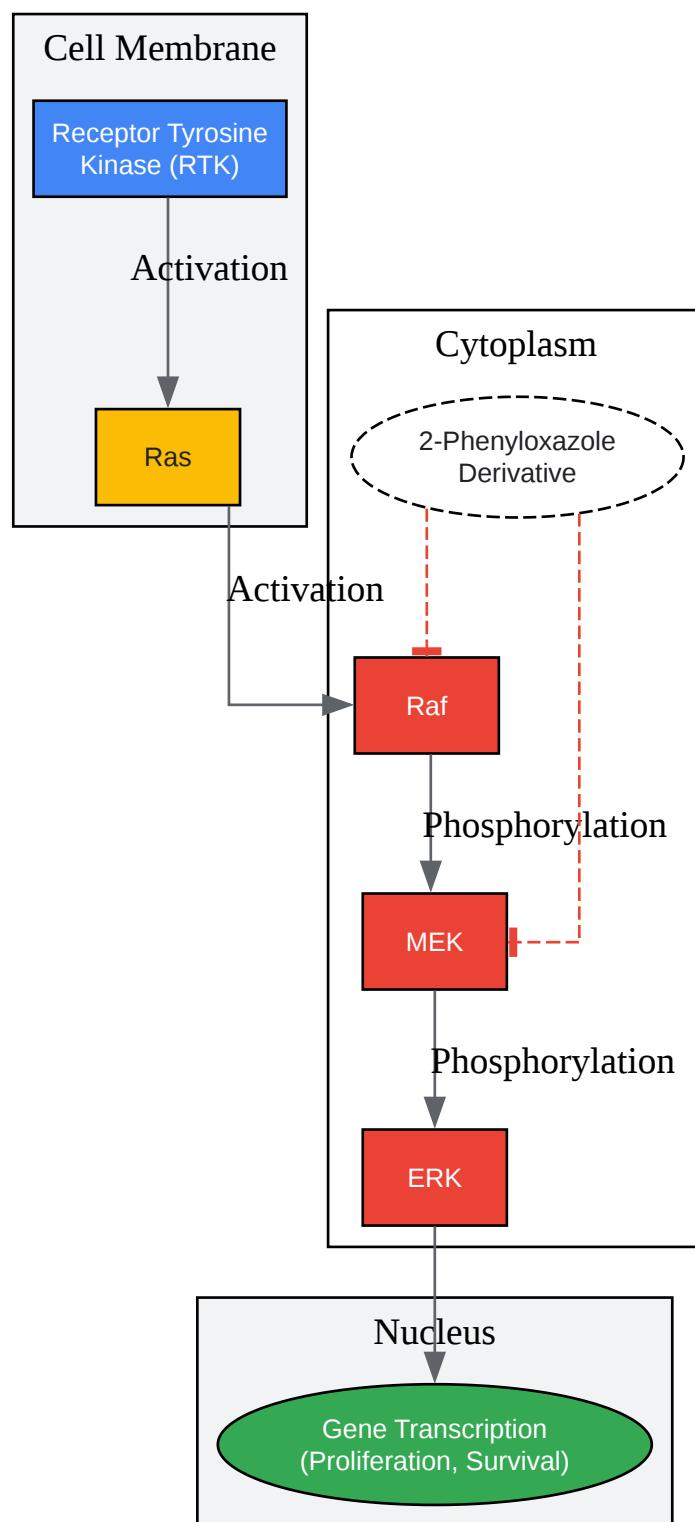
Signaling Pathways and Mechanisms of Action

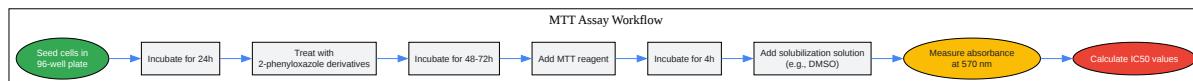
2-Phenyloxazole derivatives have been reported to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

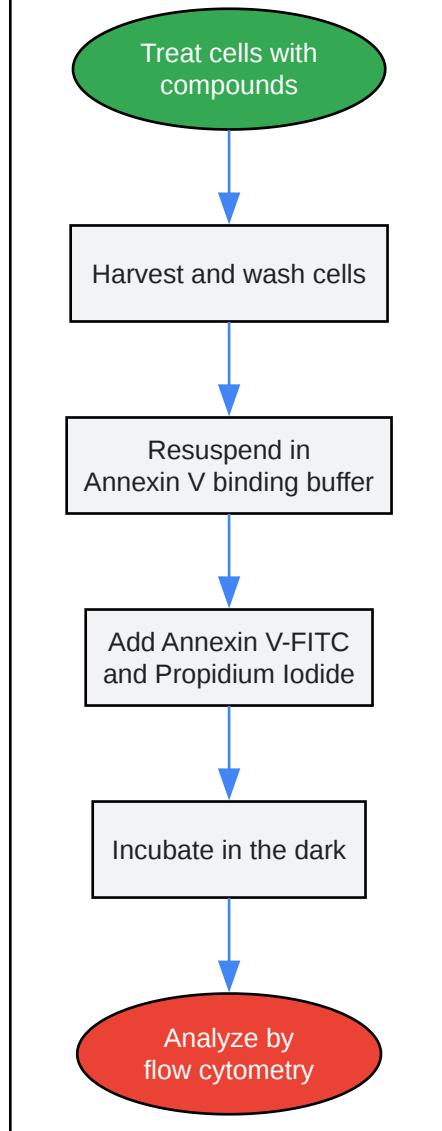
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some **2-phenyloxazole** derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.







Apoptosis Assay Workflow



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